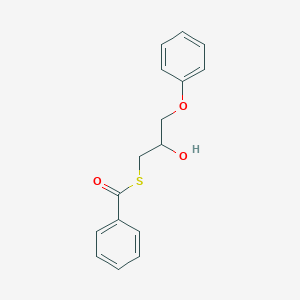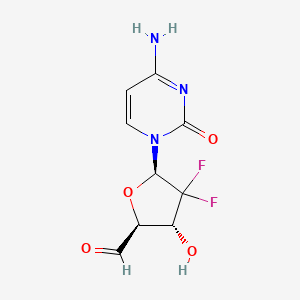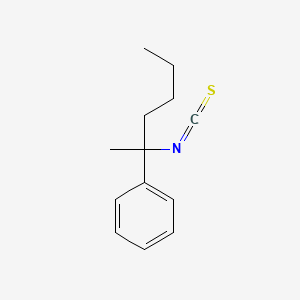
S-(2-Hydroxy-3-phenoxypropyl) benzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Hydroxy-3-phenoxypropyl) benzenecarbothioate: is an organic compound with the molecular formula C12H14O4S. It is known for its unique chemical structure, which includes a phenoxy group and a benzenecarbothioate moiety. This compound is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxy-3-phenoxypropyl) benzenecarbothioate typically involves the esterification of 2-hydroxy-3-phenoxypropanol with benzenecarbothioic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography can also be employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: S-(2-Hydroxy-3-phenoxypropyl) benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
S-(2-Hydroxy-3-phenoxypropyl) benzenecarbothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of S-(2-Hydroxy-3-phenoxypropyl) benzenecarbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparación Con Compuestos Similares
- 2-Hydroxy-3-phenoxypropyl acrylate
- 2-Hydroxy-3-phenoxypropyl methacrylate
Comparison: S-(2-Hydroxy-3-phenoxypropyl) benzenecarbothioate is unique due to the presence of the benzenecarbothioate moiety, which imparts distinct chemical and biological properties. In contrast, compounds like 2-Hydroxy-3-phenoxypropyl acrylate and 2-Hydroxy-3-phenoxypropyl methacrylate contain acrylate or methacrylate groups, which influence their reactivity and applications differently.
Propiedades
Número CAS |
926626-51-9 |
|---|---|
Fórmula molecular |
C16H16O3S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
S-(2-hydroxy-3-phenoxypropyl) benzenecarbothioate |
InChI |
InChI=1S/C16H16O3S/c17-14(11-19-15-9-5-2-6-10-15)12-20-16(18)13-7-3-1-4-8-13/h1-10,14,17H,11-12H2 |
Clave InChI |
AWBFHXSNIRTZPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SCC(COC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)

![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)
![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)

![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)




![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)
![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)

